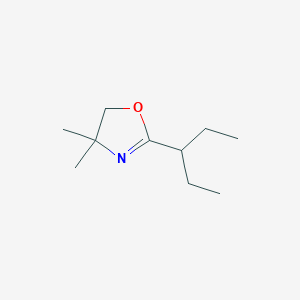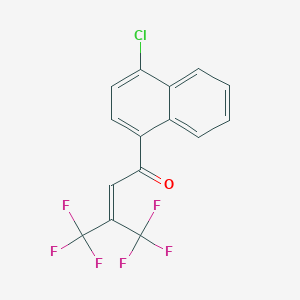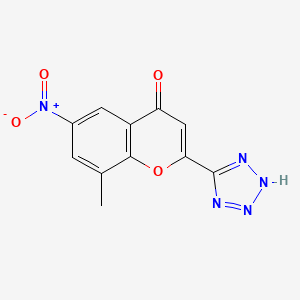
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, followed by the introduction of the nitro and methyl groups through nitration and alkylation reactions, respectively. The tetrazolyl group is then introduced via a cyclization reaction involving azide and nitrile precursors under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction of the nitro group produces amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The tetrazolyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The overall mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound, lacking the nitro, methyl, and tetrazolyl groups.
8-Methyl-4H-1-Benzopyran-4-one: Similar structure but without the nitro and tetrazolyl groups.
6-Nitro-4H-1-Benzopyran-4-one: Contains the nitro group but lacks the methyl and tetrazolyl groups.
2-(1H-Tetrazol-5-yl)-4H-1-Benzopyran-4-one: Features the tetrazolyl group but lacks the nitro and methyl groups.
Uniqueness
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, the methyl group influences its steric and electronic characteristics, and the tetrazolyl group provides additional sites for interaction with biological targets. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
38243-76-4 |
|---|---|
Molecular Formula |
C11H7N5O4 |
Molecular Weight |
273.20 g/mol |
IUPAC Name |
8-methyl-6-nitro-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C11H7N5O4/c1-5-2-6(16(18)19)3-7-8(17)4-9(20-10(5)7)11-12-14-15-13-11/h2-4H,1H3,(H,12,13,14,15) |
InChI Key |
MOCDFTDGVGUZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=CC2=O)C3=NNN=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
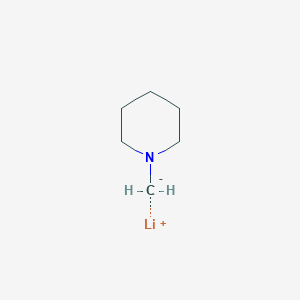
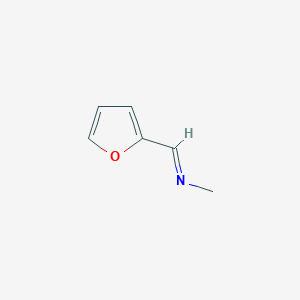

![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
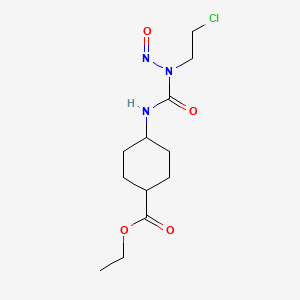
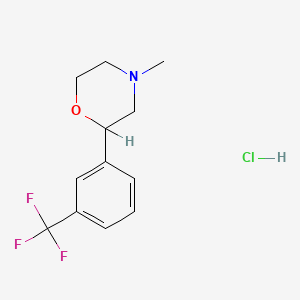

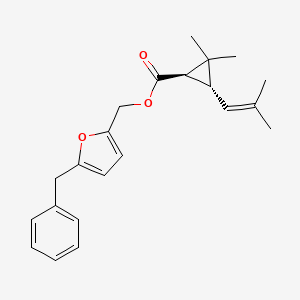
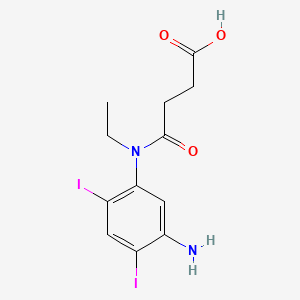
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)
